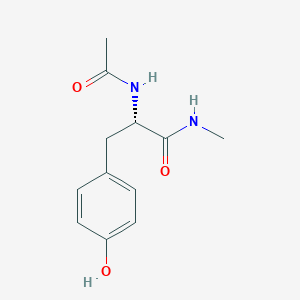

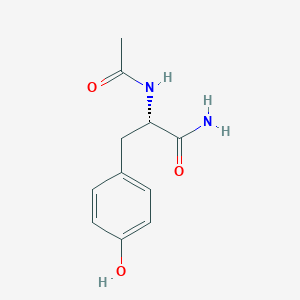

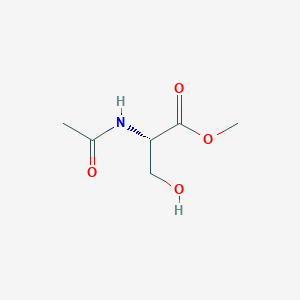

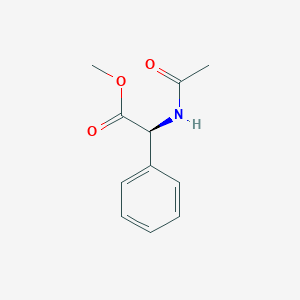

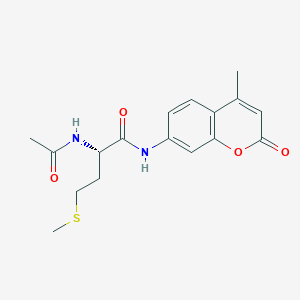

(R)-2-Acetamidobutanoic acid

Vue d'ensemble

Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and natural sources if applicable.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties may include acidity or basicity, reactivity with other substances, and flammability.Applications De Recherche Scientifique

Ketamine's Clinical Pharmacokinetics and Pharmacodynamics

Ketamine, a compound related to (R)-2-acetamidobutanoic acid through its structural analogs and metabolic pathways, has been extensively studied for its clinical pharmacokinetics and pharmacodynamics, particularly in anesthesia and pain therapy. Research highlights the chiral structure of ketamine, consisting of two optical isomers, with the S(+)-enantiomer being significantly more potent than the R(−)-enantiomer. This distinction underscores the importance of chiral molecules like (R)-2-acetamidobutanoic acid in medical applications, especially in enhancing the efficacy of pharmaceuticals while minimizing adverse effects. Ketamine's ability to provide hemodynamically stable anesthesia without compromising respiratory function, along with its neuroprotective properties and potential in treating therapy-resistant depressive patients, exemplifies the complex interplay between chiral chemistry and therapeutic outcomes (Peltoniemi et al., 2016).

Biobutanol Production

Biobutanol production, a process involving (R)-2-acetamidobutanoic acid as a precursor or intermediate, demonstrates the compound's significance in renewable energy research. Biobutanol presents a promising alternative to conventional fuels due to its comparable properties to gasoline. The acetone-butanol-ethanol (ABE) fermentation process, central to biobutanol production, underscores the relevance of biochemical pathways involving compounds like (R)-2-acetamidobutanoic acid. This research addresses the development of mutant strains for higher yield and selectivity, highlighting the compound's role in optimizing biofuel production processes and its potential in contributing to sustainable energy solutions (Ranjan & Moholkar, 2012).

Therapeutic Mechanisms of Ketamine Metabolites

Ketamine metabolites, including those related to (R)-2-acetamidobutanoic acid pathways, offer insights into therapeutic mechanisms beyond ketamine's primary action as an NMDA receptor antagonist. This research explores ketamine's analgesic, anti-inflammatory, and antidepressant actions, attributing these effects to the complex pharmacological interactions involving its metabolites. The potential of (R)-2-acetamidobutanoic acid analogs in modulating neurotropic, glutamatergic, and inflammatory pathways presents a fascinating area of study for developing new treatments that mimic ketamine's beneficial effects while minimizing undesirable side effects (Zanos et al., 2018).

Chemical Chaperones in Maintaining Proteostasis

4-Phenylbutyric acid, a compound related to (R)-2-acetamidobutanoic acid, serves as a chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum stress, a crucial process in maintaining cellular homeostasis. This role is particularly relevant in the context of diseases characterized by protein misfolding, where compounds like (R)-2-acetamidobutanoic acid and its derivatives could offer therapeutic benefits. The ability of 4-Phenylbutyric acid to modulate the unfolded protein response and prevent cell apoptosis highlights the potential of (R)-2-acetamidobutanoic acid in therapeutic applications aimed at restoring proteostasis and treating related disorders (Kolb et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions that should be taken when handling the compound.

Orientations Futures

This involves discussing potential future research directions for the compound. It may include potential applications, modifications, or areas of study that have not yet been explored.

Propriétés

IUPAC Name |

(2R)-2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482559 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamidobutanoic acid | |

CAS RN |

34271-27-7 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.